

An In-depth Technical Guide to PDE4-IN-16: Chemical Structure and Properties

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Compound of Interest

Compound Name: PDE4-IN-16

Cat. No.: B3253404

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Abstract

PDE4-IN-16 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme class crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this small molecule compound has the potential to modulate inflammatory pathways and neuronal functions, making it a subject of interest for research in inflammatory diseases and central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **PDE4-IN-16**, including available experimental data and a discussion of its mechanism of action.

Chemical Structure and Physicochemical Properties

PDE4-IN-16, systematically named ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a pyrazole-based compound. Its chemical identity and key physicochemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate	-
SMILES	<chem>O=C(C1=C(C(F)(F)F)N(C2=CC=C(N)C=C2)N=C1)OCC</chem>	[1]
CAS Number	223500-15-0	[1]
Molecular Formula	C ₁₃ H ₁₂ F ₃ N ₃ O ₂	[1]
Molecular Weight	299.25 g/mol	[1]

Biological Activity

PDE4-IN-16 is an inhibitor of phosphodiesterase 4 (PDE4). The primary reported biological activity is its ability to block the hydrolytic action of PDE4 on cAMP.

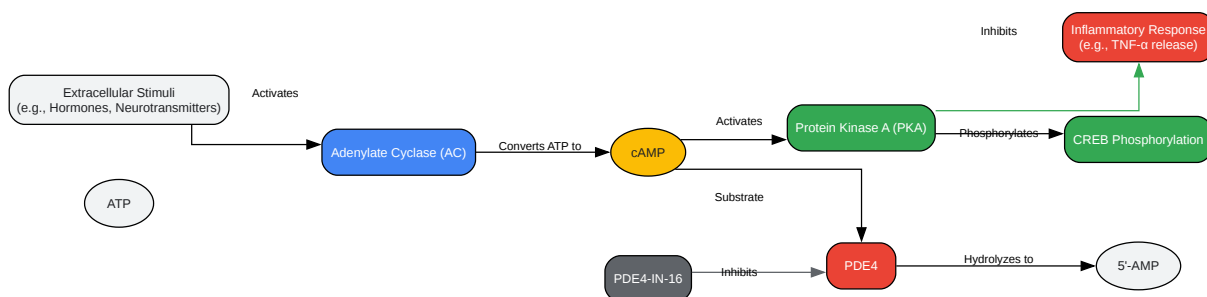
Parameter	Value	Target	Source
IC ₅₀	3.61 μM	PDE4	[1]

The inhibitory activity of **PDE4-IN-16** was determined in a competitive in vitro assay. However, specific details regarding the PDE4 isoform(s) tested (i.e., PDE4A, PDE4B, PDE4C, or PDE4D) and the precise experimental conditions were not publicly available in the reviewed literature. The IC₅₀ value indicates a moderate potency for PDE4 inhibition.

Mechanism of Action and Signaling Pathway

The mechanism of action of **PDE4-IN-16** is centered on its ability to inhibit the PDE4 enzyme. PDE4 is a key regulator of intracellular signaling pathways by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP).

Signaling Pathway of PDE4 Inhibition



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Figure 1: Simplified signaling pathway illustrating the mechanism of action of **PDE4-IN-16**.

By inhibiting PDE4, **PDE4-IN-16** prevents the degradation of cAMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA). PKA, in turn, can phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB), and can also lead to the suppression of inflammatory responses, for instance, by inhibiting the release of tumor necrosis factor-alpha (TNF- α).

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **PDE4-IN-16** are not extensively available in the public domain. The primary source of information is a patent document, which typically provides a general methodology. Below are generalized protocols representative of those used for the evaluation of PDE4 inhibitors.

General PDE4 Inhibition Assay (In Vitro)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a phosphodiesterase enzyme.

Experimental Workflow for PDE4 Inhibition Assay

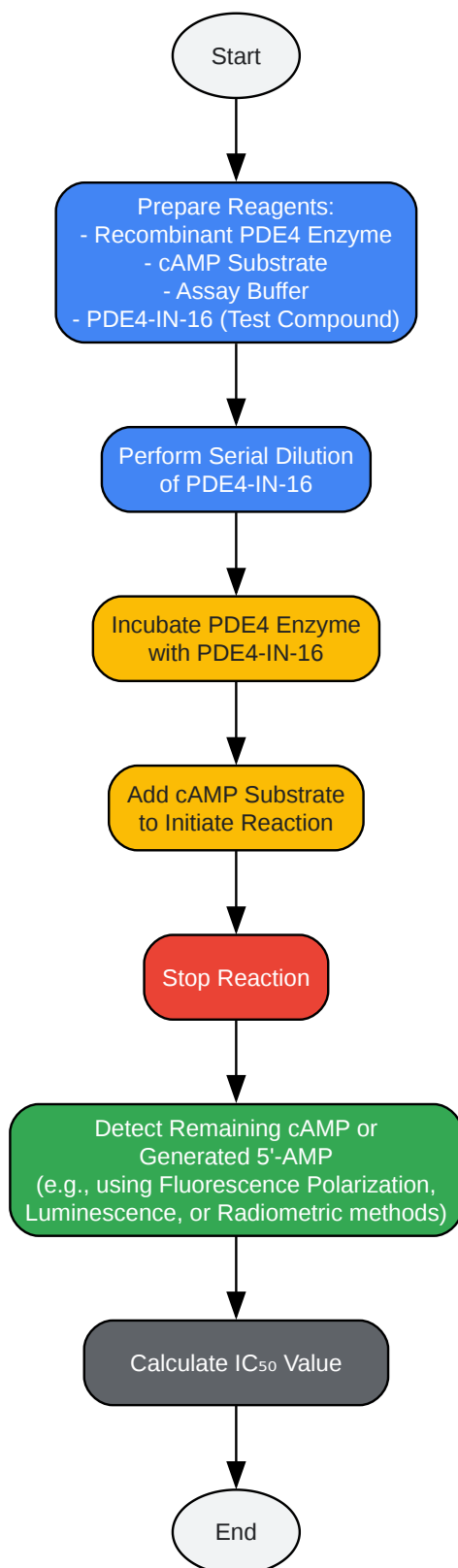
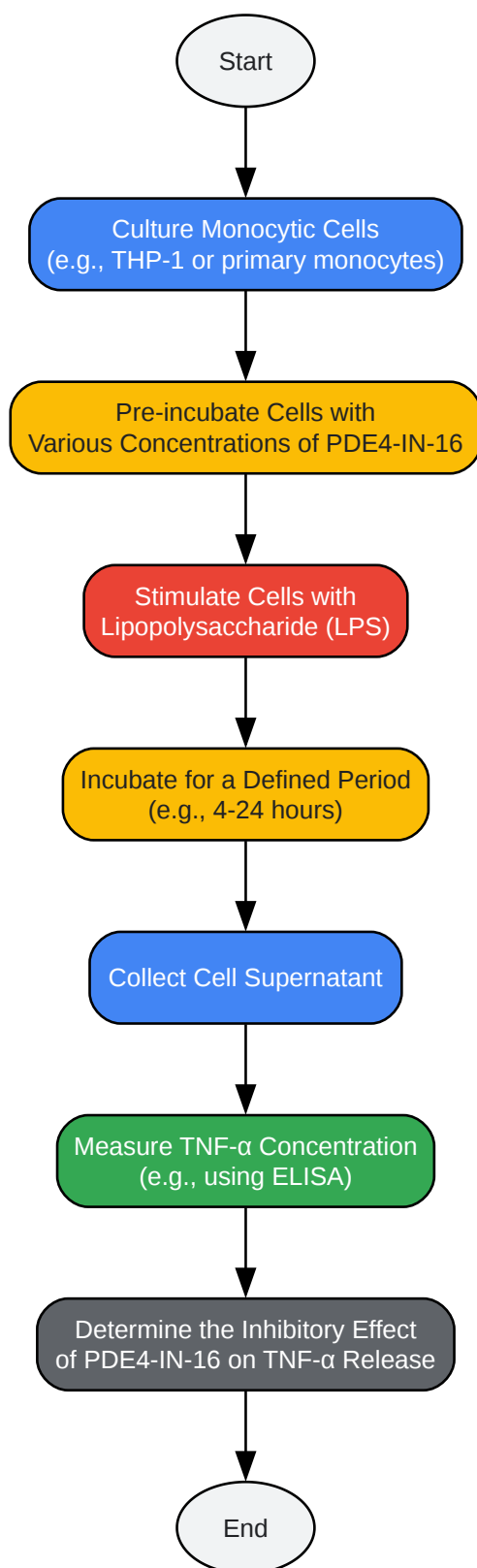
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Figure 2: A generalized experimental workflow for determining the IC₅₀ of a PDE4 inhibitor.

Lipopolysaccharide (LPS)-Induced TNF- α Release Assay in Monocytes

This cellular assay is commonly used to assess the anti-inflammatory potential of PDE4 inhibitors.

Experimental Workflow for TNF- α Release Assay



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Figure 3: A generalized workflow for assessing the anti-inflammatory effect of a PDE4 inhibitor.

Potential Applications and Future Directions

Given its activity as a PDE4 inhibitor, **PDE4-IN-16** could be a useful research tool for investigating the role of PDE4 in various physiological and pathological processes. The inhibition of PDE4 has been explored as a therapeutic strategy for a range of conditions, including:

- **Inflammatory Diseases:** Chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.
- **Central Nervous System Disorders:** Depression, schizophrenia, and cognitive disorders.

Further research is required to fully characterize the pharmacological profile of **PDE4-IN-16**. Key areas for future investigation include:

- **Selectivity Profiling:** Determining the inhibitory activity of **PDE4-IN-16** against the different PDE4 isoforms (A, B, C, and D) and other PDE families to understand its selectivity.
- **In Vivo Efficacy:** Evaluating the efficacy of **PDE4-IN-16** in animal models of inflammatory or CNS diseases.
- **Pharmacokinetic Studies:** Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

Conclusion

PDE4-IN-16 is a pyrazole-based inhibitor of phosphodiesterase 4 with a reported IC_{50} of 3.61 μ M. Its ability to elevate intracellular cAMP levels suggests potential for modulating inflammatory and neuronal signaling pathways. While the currently available data provides a foundational understanding of its chemical structure and in vitro activity, a more comprehensive characterization, including isoform selectivity, in vivo efficacy, and pharmacokinetic properties, is necessary to fully elucidate its therapeutic potential and utility as a pharmacological research tool. This guide serves as a central repository of the existing knowledge on **PDE4-IN-16** to aid researchers in the fields of drug discovery and chemical biology.

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References

- 1. medchemexpress.com [medchemexpress.com]
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